molecular formula C18H17N3O2 B11972251 N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No.: B11972251
M. Wt: 307.3 g/mol
InChI Key: FEBSTGSHINGZKS-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide typically involves the condensation of 2,6-dimethylaniline with a suitable quinazolinone precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in various physiological effects.

    Signal Transduction: The compound may affect signal transduction pathways, influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,6-Dimethylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide include other quinazolinone derivatives such as:

  • 2-(4-Oxo-3(4H)-quinazolinyl)acetamide
  • N-(2-Methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
  • N-(2,6-Dimethylphenyl)-2-(4-hydroxy-3(4H)-quinazolinyl)acetamide

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the quinazolinone core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C18H17N3O2/c1-12-6-5-7-13(2)17(12)20-16(22)10-21-11-19-15-9-4-3-8-14(15)18(21)23/h3-9,11H,10H2,1-2H3,(H,20,22)

InChI Key

FEBSTGSHINGZKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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